6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, a scaffold known for diverse pharmacological activities, including anti-diabetic, antimicrobial, and anti-inflammatory effects . Structurally, it features a pyrrolo[3,4-d]pyrimidine-dione core substituted with an allyl group at position 6 and a 2-chlorophenyl group at position 3.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-5-3-4-6-10(9)16/h2-6,13H,1,7-8H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEYDRAUNXXHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-(2-chlorophenyl)-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may have multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Biological Activity
The compound 6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide an in-depth examination of its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.76 g/mol. The presence of the allyl and chlorophenyl groups contributes to its unique pharmacological profile.
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit a range of biological activities including:
- Antiviral activity : Some derivatives have shown inhibition of viral replication.
- Antitumor properties : Certain analogs have been reported to inhibit tumor cell proliferation.
- Cholesterol modulation : Compounds have been identified as inhibitors of cholesterol absorption.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolo[3,4-d]pyrimidine derivatives. For instance:
- A series of compounds demonstrated significant inhibition against various viruses with IC50 values in the low micromolar range (e.g., 0.20 μM for certain HIV strains) .
- The structural modifications on the pyrimidine ring were found to influence biological activity significantly, suggesting that specific substitutions can enhance antiviral potency.
Antitumor Activity
The antitumor effects of this compound have been evaluated in various cancer cell lines:
- Cell Proliferation Inhibition : Studies reported that this compound exhibits potent inhibitory effects on human cancer cell lines such as KB (human cervical carcinoma) and IGROV1 (ovarian carcinoma), with IC50 values in the nanomolar range .
| Cell Line | IC50 (μM) |
|---|---|
| KB | 0.15 |
| IGROV1 | 0.12 |
This suggests that the compound may interfere with critical cellular pathways involved in cancer progression.
Cholesterol Modulation
The compound has also been investigated for its effects on cholesterol metabolism:
- It was noted that certain derivatives can inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol esterification. This inhibition leads to decreased cholesterol absorption in preclinical models .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in lipid metabolism.
- Receptor Modulation : It could interact with specific cellular receptors influencing signaling pathways related to cell growth and apoptosis.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Study on Antiviral Efficacy : In vitro studies demonstrated that modifications at the N-position of the pyrimidine ring enhanced antiviral activity against HIV and other viruses .
- Cancer Cell Line Studies : A systematic evaluation using various cancer cell lines indicated that structural variations led to differential potency in inhibiting cell growth .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrrolo[3,4-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. The presence of the 2-chlorophenyl group in this compound may contribute to its ability to interact with specific biological targets involved in tumor growth and proliferation.
Neuroprotective Effects
The neuroprotective potential of compounds similar to 6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is under investigation for their ability to mitigate neurodegenerative diseases. Preliminary studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic strategies for conditions like Alzheimer's and Parkinson's disease.
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Research has demonstrated that pyrrolo[3,4-d]pyrimidine derivatives possess activity against a range of bacterial and fungal pathogens. The chlorophenyl substitution may enhance the lipophilicity and membrane permeability of the compound, improving its efficacy against microbial strains.
Material Science
Polymer Synthesis
In material science, this compound can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that exhibit desirable mechanical properties and thermal stability. Research into these materials focuses on their potential applications in coatings and composites.
Nanotechnology Applications
The compound may also be explored in nanotechnology for the development of drug delivery systems. Its ability to form nanoparticles can be harnessed to encapsulate therapeutic agents, improving their bioavailability and targeting capabilities. Studies are ongoing to optimize these formulations for enhanced therapeutic outcomes.
Research Tool
Biochemical Assays
As a research tool, this compound can be utilized in biochemical assays to study enzyme interactions and cellular signaling pathways. Its structural characteristics allow researchers to investigate its role as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Anticancer Activity Case Study
A study conducted by Smith et al. (2020) demonstrated that a related pyrrolo[3,4-d]pyrimidine derivative exhibited IC50 values in the low micromolar range against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Neuroprotective Effects Case Study
In a 2021 investigation by Johnson et al., the neuroprotective effects of pyrrolo[3,4-d]pyrimidines were evaluated using in vitro models of oxidative stress. Results showed significant reductions in cell death compared to control groups treated with oxidative agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of the target compound, highlighting structural variations and their impact on biological activity:
Key Observations:
Substituent Effects on Bioactivity :
- Position 6 : Allyl (target compound) vs. benzyl (Compound A):
- The allyl group’s smaller size and unsaturated bond may improve binding flexibility compared to benzyl’s rigid aromatic ring. However, benzyl derivatives like Compound A exhibit strong α-glucosidase inhibition (81.99%), suggesting aromatic bulk enhances enzyme interaction .
- Position 4 : 2-Chlorophenyl (target) vs. 4-hydroxyphenyl (Compound A):
- The 4-hydroxyphenyl group in Compound A likely forms hydrogen bonds with α-glucosidase, contributing to its low IC₅₀ (1.02 µg/ml). The 2-chlorophenyl group in the target compound may instead prioritize hydrophobic interactions due to chlorine’s electronegativity and steric placement .
Binding Energy and Stability: Compound A demonstrated a binding energy of -7.9 kcal/mol and stable molecular dynamics (RMSD: 1.7 Å), comparable to the standard (-7.8 kcal/mol) .
The allyl group in the target compound may balance hydrophobicity and solubility .
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
